Benzene, (1,3,3-trichloro-2-propenyl)-
Description
Benzene, (1,3,3-trichloro-2-propenyl)- is a halogenated aromatic compound consisting of a benzene ring substituted with a propenyl group (allyl chain) bearing three chlorine atoms at the 1,3,3-positions (IUPAC name: 1,3,3-trichloro-2-propenylbenzene) . This structure combines the aromatic stability of benzene with the electron-withdrawing effects of chlorine atoms, which influence its chemical reactivity and physical properties.
Properties
CAS No. |
62098-05-9 |
|---|---|
Molecular Formula |
C9H7Cl3 |
Molecular Weight |
221.5 g/mol |
IUPAC Name |
1,3,3-trichloroprop-2-enylbenzene |
InChI |
InChI=1S/C9H7Cl3/c10-8(6-9(11)12)7-4-2-1-3-5-7/h1-6,8H |
InChI Key |
GPQWWQDXHOURGX-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C(C=C(Cl)Cl)Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Benzene, (1,3,3-trichloro-2-propenyl)- typically involves the chlorination of benzene derivatives under controlled conditions. One common method is the reaction of benzene with trichloroacetaldehyde in the presence of a catalyst. The reaction conditions often include elevated temperatures and the use of solvents to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve large-scale chlorination processes, where benzene is reacted with chlorine gas in the presence of a catalyst. The reaction is carried out in a controlled environment to ensure the desired product is obtained with high purity and yield.
Chemical Reactions Analysis
Types of Reactions
Benzene, (1,3,3-trichloro-2-propenyl)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form chlorinated benzoic acids.
Reduction: Reduction reactions can convert the trichloro group to less chlorinated derivatives.
Substitution: The chlorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst are used.
Substitution: Nucleophiles like hydroxide ions or amines can be used under basic conditions.
Major Products Formed
Oxidation: Chlorinated benzoic acids.
Reduction: Less chlorinated benzene derivatives.
Substitution: Benzene derivatives with different functional groups replacing the chlorine atoms.
Scientific Research Applications
Benzene, (1,3,3-trichloro-2-propenyl)- has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as an intermediate in the production of other chemicals.
Biology: Studied for its potential effects on biological systems and its interactions with enzymes and proteins.
Medicine: Investigated for its potential use in pharmaceuticals and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and as a solvent in various industrial processes.
Mechanism of Action
The mechanism of action of Benzene, (1,3,3-trichloro-2-propenyl)- involves its interaction with molecular targets such as enzymes and receptors. The compound can form covalent bonds with nucleophilic sites on proteins, leading to changes in their structure and function. This interaction can affect various biochemical pathways and cellular processes.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Halogenated Propenylbenzene Derivatives
Benzene, (1-bromo-3,3,3-trichloropropyl)-
- Formula : C₉H₈BrCl₃ .
- Molecular Weight : 302.423 g/mol .
- This saturation reduces reactivity compared to the allyl group in the target compound.
Bis-(1-bromo-2,3,3-trichloro-2-propenyl) Ether
- Structure : An ether derivative containing two trichloro-propenyl groups .
- Synthesis : Produced via bromination of bis-(2,3,3-trichloro-2-propenyl) ether under light irradiation .
- Application: Acts as an intermediate in producing trichloroacrolein and exhibits non-therapeutic bactericidal activity .
Benzene, (1,3-dichloro-2-propenyl)-
Chlorinated Aromatic Compounds
Benzene, 1,2,4-trichloro-
- Formula : C₆H₃Cl₃ .
- Boiling Point : 214°C .
- Key Difference : Chlorines are directly attached to the benzene ring, creating a planar, resonance-stabilized structure. In contrast, the target compound’s chlorines are on a side chain, reducing conjugation with the aromatic ring .
- Toxicity : Trichlorobenzenes are associated with hepatotoxicity and environmental persistence .
Carbamothioic Acid, S-(2,3,3-trichloro-2-propenyl) Ester
Alkyl-Substituted Propenylbenzenes
Benzene, (1,3-dimethyl-3-butenyl)-
Data Tables for Comparative Analysis
Table 1: Structural and Physical Properties
Research Findings and Implications
- Synthesis Pathways : The target compound may be synthesized via halogenation of propenylbenzene derivatives, analogous to methods used for bis-(trichloro-propenyl) ethers .
- Electron Effects : The trichloro-propenyl group’s electron-withdrawing nature deactivates the benzene ring, directing electrophilic substitutions to meta/para positions .
- Toxicity : Chlorinated propenylbenzenes are likely persistent organic pollutants, warranting handling precautions similar to other hazardous chlorinated aromatics .
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